3-氨基-1-甲基-1H-吡唑-5-羧酸

描述

3-Methyl-1H-pyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

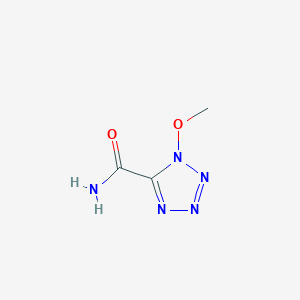

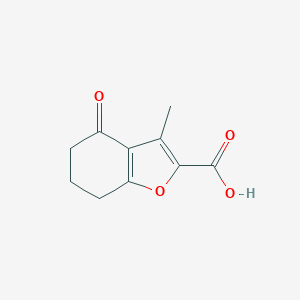

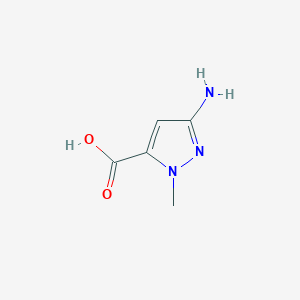

The molecular formula of 3-Methyl-1H-pyrazole-5-carboxylic acid is C5H6N2O2 . The InChI Key is WSMQKESQZFQMFW-UHFFFAOYSA-N .Chemical Reactions Analysis

A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

3-Methyl-1H-pyrazole-5-carboxylic acid is soluble in dimethyl sulfoxide . It should be stored at room temperature and kept away from oxidizing agents .科学研究应用

Organic Synthesis

This compound is an important raw material used in organic synthesis . It can be used to create a variety of other compounds, serving as a building block in the synthesis of complex molecules.

Pharmaceuticals

“3-amino-1-methyl-1H-pyrazole-5-carboxylic acid” is used as an intermediate in the pharmaceutical industry . It can be used in the production of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

This compound also finds its application in the production of agrochemicals . It can be used to synthesize pesticides, herbicides, and other agricultural chemicals that help in crop protection and yield improvement.

Dyestuff

In the dyestuff industry, “3-amino-1-methyl-1H-pyrazole-5-carboxylic acid” is used as an intermediate . It can be used in the synthesis of various dyes, contributing to the production of vibrant and long-lasting colors.

D-Amino Acid Oxidase (DAO) Inhibition

“3-amino-1-methyl-1H-pyrazole-5-carboxylic acid” is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine, which can have implications in the study of certain neurological disorders.

Pain Management

This compound specifically prevents formalin-induced tonic pain . This suggests its potential use in the development of new pain management therapies.

作用机制

Target of Action

The primary target of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. This compound acts as a potent and selective inhibitor of DAO .

Mode of Action

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid interacts with DAO by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the oxidation of D-amino acids, particularly D-serine, which is known to induce oxidative stress in DAO cells .

Biochemical Pathways

The inhibition of DAO by 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid affects the metabolic pathway of D-amino acids. Specifically, it prevents the conversion of D-serine to its corresponding keto acid, leading to an accumulation of D-serine . This can have downstream effects on various biochemical processes, including neurotransmission, as D-serine is a co-agonist of the NMDA receptor, a type of glutamate receptor.

Result of Action

The inhibition of DAO by 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid leads to a decrease in oxidative stress in DAO cells . Additionally, it specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.

Action Environment

The action of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to bind to DAO. Additionally, the presence of other substances, such as competitive inhibitors or substrates for DAO, could also influence the compound’s efficacy. The compound should be stored at room temperature and kept away from oxidizing agents for stability .

安全和危害

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

属性

IUPAC Name |

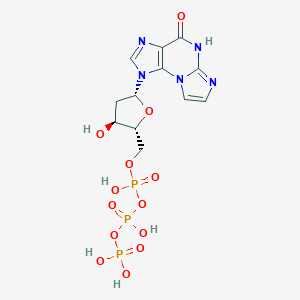

5-amino-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTYLLQCQDBCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416036 | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

117860-54-5 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。